2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester
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Overview
Description
2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the difluoropiperidinyl group through nucleophilic substitution reactions. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoropiperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce amine-substituted benzoic acids.
Scientific Research Applications
2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester involves its interaction with specific molecular targets. The difluoropiperidinyl group is known to enhance binding affinity to certain receptors and enzymes, potentially modulating their activity. This compound may also influence signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their selective inhibition of protein kinase B (Akt) and have been studied for their anticancer properties.
Indole Derivatives: Indole-based compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
2-Amino-4-(4,4-difluoropiperidin-1-yl)-benzoic acid tert-butyl ester is unique due to its specific structural features, such as the difluoropiperidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C16H22F2N2O2 |
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Molecular Weight |
312.35 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-(4,4-difluoropiperidin-1-yl)benzoate |
InChI |
InChI=1S/C16H22F2N2O2/c1-15(2,3)22-14(21)12-5-4-11(10-13(12)19)20-8-6-16(17,18)7-9-20/h4-5,10H,6-9,19H2,1-3H3 |
InChI Key |
WVODDTJJWMITGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCC(CC2)(F)F)N |
Origin of Product |
United States |
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